Cas no 71609-34-2 (5-Amino-3-hydroxy-valeriansaeure)

5-Amino-3-hydroxy-valeric acid is a chiral β-hydroxy-γ-amino acid derivative that serves as a valuable intermediate in organic synthesis and pharmaceutical applications. Its structural features, including both amino and hydroxyl functional groups, make it a versatile building block for the preparation of bioactive compounds, particularly in the synthesis of β-lactam antibiotics and peptide mimetics. The compound exhibits high stereochemical purity, ensuring consistent performance in asymmetric synthesis. Its water solubility and stability under physiological conditions enhance its utility in medicinal chemistry research. The presence of multiple reactive sites allows for selective modifications, enabling the construction of complex molecular architectures. This compound is particularly useful in the development of enzyme inhibitors and receptor-targeted therapeutics due to its ability to mimic natural amino acid motifs.
5-Amino-3-hydroxy-valeriansaeure structure
71609-34-2 structure
Product Name:5-Amino-3-hydroxy-valeriansaeure
CAS No:71609-34-2
MF:C5H11NO3
MW:133.145741701126
CID:2012335
PubChem ID:21462347
Update Time:2025-07-02

5-Amino-3-hydroxy-valeriansaeure Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-hydroxy-valeriansaeure
    • SCHEMBL382930
    • 3-hydroxy-5-aminovaleric acid
    • AKOS006360268
    • 71609-34-2
    • 5-amino-3-hydroxypentanoic acid
    • EN300-7137899
    • Inchi: 1S/C5H11NO3/c6-2-1-4(7)3-5(8)9/h4,7H,1-3,6H2,(H,8,9)
    • InChI Key: KRWVHJOWLJRKRP-UHFFFAOYSA-N
    • SMILES: OC(CC(=O)O)CCN

Computed Properties

  • Exact Mass: 133.07389321g/mol
  • Monoisotopic Mass: 133.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 94.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.8
  • Topological Polar Surface Area: 83.6Ų

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